molecular formula C16H18N2O4S B14640882 benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 53628-26-5

benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B14640882
CAS No.: 53628-26-5
M. Wt: 334.4 g/mol
InChI Key: CSRPXBJVSNLVMN-MBNYWOFBSA-N
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Description

Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound known for its significant role in medicinal chemistry. This compound is a derivative of penicillin, a well-known antibiotic, and exhibits a unique bicyclic structure that includes a beta-lactam ring fused with a thiazolidine ring. This structure is crucial for its biological activity, particularly its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simple precursors. The process often includes the formation of the beta-lactam ring through cyclization reactions. Key reagents used in the synthesis include phenylacetic acid derivatives and various protecting groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to maintain the stereochemistry of the product, which is essential for its biological activity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a formamido group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying the structure-activity relationships of beta-lactam antibiotics .

Properties

CAS No.

53628-26-5

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22-8-10-6-4-3-5-7-10)18-13(20)11(17-9-19)14(18)23-16/h3-7,9,11-12,14H,8H2,1-2H3,(H,17,19)/t11-,12+,14-/m1/s1

InChI Key

CSRPXBJVSNLVMN-MBNYWOFBSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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